

# Application Notes and Protocols for DQP-1105 in Blocking GluN2D Receptors

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## Compound of Interest

Compound Name:	DQP1105
Cat. No.:	B607200

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## Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit.<sup>[1][2][3][4]</sup> It also exhibits high potency for GluN2C-containing receptors.<sup>[1][2][4]</sup> This selectivity, with over 50-fold preference for GluN2D/C over GluN2A and GluN2B subunits, makes DQP-1105 a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2D-containing NMDA receptors.<sup>[2][3][5]</sup> These application notes provide detailed protocols for utilizing DQP-1105 to block GluN2D receptors in various experimental paradigms.

## Mechanism of Action

DQP-1105 acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine.<sup>[2][3][6]</sup> Its action is voltage-independent.<sup>[1][2]</sup> A key feature of DQP-1105's mechanism is its glutamate-dependence; its affinity for the receptor increases upon glutamate binding.<sup>[1][7]</sup> This results in a time-dependent inhibition, where co-application with glutamate leads to a gradual relaxation to a steady-state level of inhibition.<sup>[1][7]</sup> DQP-1105 is thought to bind to a novel site in the lower lobe of the GluN2 agonist-binding domain, thereby inhibiting a pre-gating step without altering the channel's open time or conductance.<sup>[2][3]</sup>

## Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of DQP-1105 across different NMDA receptor subtypes and other related receptors, as determined in various expression systems.

Receptor Subtype	Expression System	IC50 (μM)	Reference
GluN1/GluN2D	Xenopus oocytes	2.7	[1][2][4][5]
HEK cells (electrophysiology)	3.2	[2]	
HEK cells (Ca <sup>2+</sup> flux)	Not explicitly stated, but potent	[8]	
GluN1/GluN2C	Xenopus oocytes	7.0 - 8.5	[1][4][5]
GluN1/GluN2A	Xenopus oocytes	>200 (e.g., 206)	[2][5][8]
HEK cells (electrophysiology)	~12	[2]	
GluN1/GluN2B	Xenopus oocytes	>100 (e.g., 121)	[5]
HEK cells (electrophysiology)	Negligible inhibition	[2]	
GluA1 (AMPA)	Xenopus oocytes	198	[5]
GluK2 (Kainate)	Xenopus oocytes	153	[5]

## Experimental Protocols

### Protocol 1: In Vitro Electrophysiological Recording in Heterologous Expression Systems

This protocol is designed for studying the effect of DQP-1105 on NMDA receptors expressed in non-neuronal cells like Xenopus oocytes or HEK cells.

#### 1. Reagent Preparation:

- DQP-1105 Stock Solution: Prepare a 100 mM stock solution of DQP-1105 in dimethyl sulfoxide (DMSO).[\[5\]](#)[\[9\]](#) Store at -20°C.[\[5\]](#)
- External Solution: Prepare an appropriate external recording solution for the cell type being used. For Xenopus oocytes, a standard solution is Barth's solution.[\[2\]](#) For HEK cells, a typical extracellular solution contains (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl<sub>2</sub>, and 10 glucose, with pH adjusted to 7.4.
- Agonist Solutions: Prepare stock solutions of glutamate and glycine (or D-serine) in water. Final concentrations will depend on the experiment, but 100 µM of each is often used to elicit maximal responses.[\[2\]](#)

## 2. Experimental Procedure (Whole-Cell Patch-Clamp in HEK cells):

- Culture HEK cells expressing the desired GluN1/GluN2 receptor subunit combinations.
- Establish a whole-cell patch-clamp recording.
- Perfusion the cell with the external solution containing glutamate and glycine to establish a baseline NMDA receptor-mediated current.
- To determine the IC<sub>50</sub>, co-apply various concentrations of DQP-1105 (e.g., 0.3–30 µM) with the agonists.[\[2\]](#)
- Allow the current to reach a steady-state level of inhibition. The onset of inhibition will be time-dependent.[\[6\]](#)
- Wash out DQP-1105 with the agonist-containing solution to observe the reversal of inhibition.
- Record and analyze the current responses to determine the extent of inhibition at each DQP-1105 concentration.



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**Fig. 1:** Experimental workflow for in vitro electrophysiology.

## Protocol 2: In Vivo Administration for Blocking GluN2D Receptors in Mice

This protocol is adapted from studies investigating the role of GluN2D receptors in neuronal development and epilepsy models.

### 1. Reagent Preparation:

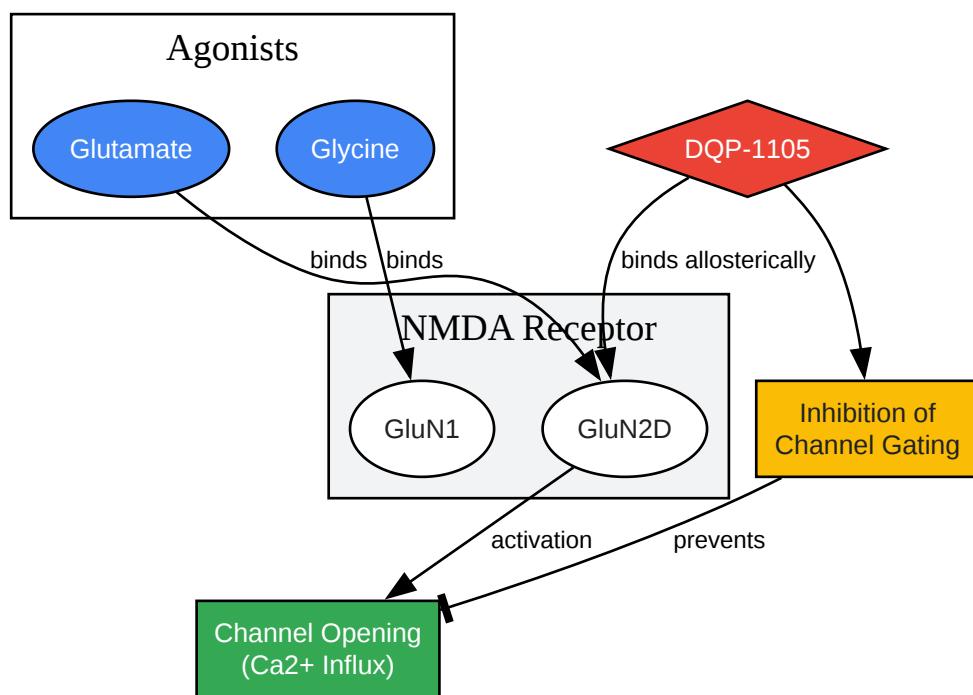
- DQP-1105 Stock Solution: Prepare a 100 mM stock solution in DMSO.[9]
- Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.[9]
- DQP-1105 Injection Solution: Dilute the DQP-1105 stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%. [9] Warm and sonicate the solution before injection.[9]

### 2. Administration:

- Administer DQP-1105 via intraperitoneal (IP) injection.
- A commonly used dose is 28 mg/kg.[1][9]
- The injection volume is typically 10  $\mu$ l/g of body weight.[9]
- The frequency and duration of administration will depend on the specific experimental design (e.g., daily injections for several days).[9]

## Signaling Pathway Diagram

The following diagram illustrates the activation of an NMDA receptor and the inhibitory action of DQP-1105.



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**Fig. 2:** NMDA receptor activation and inhibition by DQP-1105.

## Concluding Remarks

DQP-1105 is a crucial tool for dissecting the roles of GluN2D-containing NMDA receptors. The provided protocols and data serve as a guide for researchers to effectively utilize this selective

antagonist in their studies. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

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